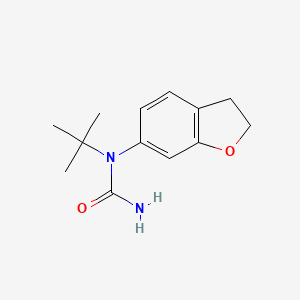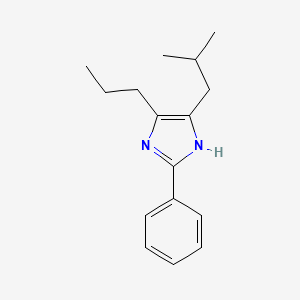![molecular formula C13H13ClN2O2S B14598239 Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate CAS No. 61225-84-1](/img/structure/B14598239.png)
Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate is a synthetic organic compound that features a thiazole ring, a chloro-substituted phenyl group, and an ethyl acetate moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution Reaction: The chloro-substituted phenyl group is introduced through a nucleophilic substitution reaction, where a chloro-substituted aniline reacts with the thiazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
CAS No. |
61225-84-1 |
|---|---|
Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
ethyl 2-[3-chloro-4-(1,3-thiazol-2-ylamino)phenyl]acetate |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)8-9-3-4-11(10(14)7-9)16-13-15-5-6-19-13/h3-7H,2,8H2,1H3,(H,15,16) |
InChI Key |
DKMVRGQEQLXDKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)NC2=NC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


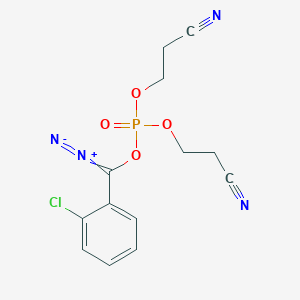
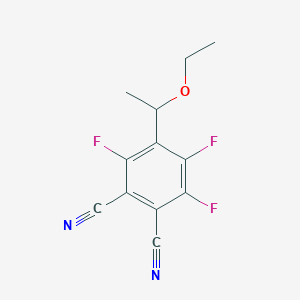
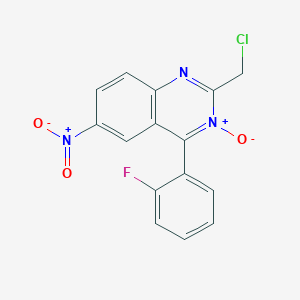
![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)

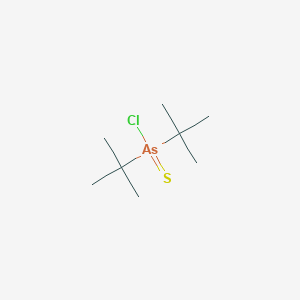
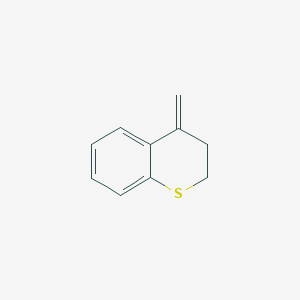

![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)

